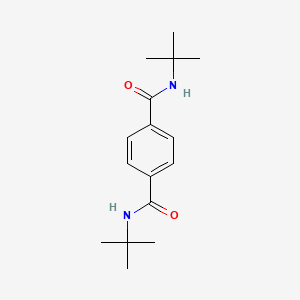

Terephthalamide, N,N'-di-t-butyl-

Description

Contextualization within Aromatic Amide Chemistry and Derivatives

Aromatic amides are a class of compounds characterized by an amide group directly attached to an aromatic ring. The parent structure of the featured compound, terephthalamide (B1206420), is a benzenedicarboxamide derived from terephthalic acid. chemicalbook.com This family of molecules is foundational to high-performance polymers. A prominent example is poly-p-phenylene terephthalamide (PPTA), commercially known as Kevlar, which derives its exceptional strength and thermal stability from the rigid polymer backbone and extensive intermolecular hydrogen bonding. researchgate.net

The synthesis of derivatives like Terephthalamide, N,N'-di-t-butyl- represents a strategic approach to "tune" the properties of the basic terephthalamide structure. By introducing specific substituents onto the amide nitrogen atoms, researchers can precisely control the compound's solubility, melting point, and, most importantly, its self-assembly behavior in the solid state. This molecular-level engineering allows for the creation of novel materials from a well-established chemical backbone.

Significance of N,N'-Disubstitution with tert-Butyl Groups

The substitution of the amide protons with tert-butyl groups is a critical design feature that imparts unique characteristics to the molecule. The primary role of these bulky, three-dimensional groups is to introduce significant steric hindrance.

This steric bulk influences the molecule's conformation and disrupts the flat, sheet-like packing that is typical for unsubstituted or less-substituted aromatic amides. This disruption prevents dense packing and can enhance solubility in common organic solvents, which is a significant advantage for chemical synthesis, processing, and characterization. The use of tert-butyl groups to improve the processability of ligands and materials is a common strategy in coordination and polymer chemistry. nih.govresearchgate.net

Furthermore, the steric hindrance directly affects the intermolecular N-H···O=C hydrogen bonding that defines the supramolecular structure. While the hydrogen bonding capability is retained, the bulky groups prevent the formation of the planar hydrogen-bonded sheets seen in simpler amides. Instead, they encourage the formation of one-dimensional chains or other specific, less-compact arrangements. researchgate.netrsc.org This controlled organization is fundamental to creating materials with directional properties.

Overview of Current Academic and Research Perspectives

Current research places Terephthalamide, N,N'-di-t-butyl- and related molecules at the intersection of supramolecular chemistry and advanced materials science.

Supramolecular Self-Assembly: The molecule is viewed as a "tecton," or a programmable building block, for creating complex supramolecular structures. Its well-defined geometry, with a rigid core and specific hydrogen-bonding sites, allows it to self-assemble into predictable, ordered networks. The tert-butyl groups are crucial in guiding this assembly, directing the formation of one-dimensional hydrogen-bonded chains. researchgate.netrsc.org

Advanced Functional Materials: Research into analogous N,N'-dialkyl-terephthalamides has revealed their potential as simple molecular ferroelectrics. rsc.org These materials exhibit a switchable electrical polarization that arises from the collective alignment of the polar amide groups within the hydrogen-bonded chains. The dynamics of the alkyl chains—in this case, the tert-butyl groups—play a critical role in the phase transitions and dielectric properties of these materials. researchgate.netrsc.org This opens possibilities for their use in sensors, memory devices, and other molecular electronics.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Terephthalamide, N,N'-di-t-butyl- | N,N'-bis(2-methylpropan-2-yl)benzene-1,4-dicarboxamide |

| Terephthalamide | - |

| Terephthalic acid | - |

| Poly-p-phenylene terephthalamide | PPTA, Kevlar |

| 4,4′-di-tert-butyl-2,2′-bipyridine | tbbpy |

| N,N′-bis(3-pyridyl)terephthalamide | - |

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

1-N,4-N-ditert-butylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-7-9-12(10-8-11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |

InChI Key |

QJEHXWGQCIJVEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Terephthalamide (B1206420) Core Synthesis

The formation of the terephthalamide core is a critical step that can be achieved through various synthetic routes, including innovative approaches utilizing recycled materials and classic organic reactions.

Aminolysis Approaches, including Recycling of Poly(ethylene terephthalate) Waste

A sustainable and increasingly explored method for synthesizing the terephthalamide backbone is the aminolysis of poly(ethylene terephthalate) (PET), a common plastic waste. nih.govyufenggp.comfrontiersin.orgnih.gov This chemical recycling process breaks down the polymer into valuable smaller molecules. The reaction involves the nucleophilic attack of an amine on the ester linkages of the PET chain, leading to the formation of terephthalamide derivatives. google.com

The general process of PET aminolysis can be summarized as follows:

Depolymerization: PET is treated with a primary amine, which cleaves the ester bonds of the polymer.

Product Formation: This reaction yields bis(2-hydroxyethyl) terephthalamide (BHETA) when ethanolamine (B43304) is used, or other N-substituted terephthalamides depending on the amine employed. frontiersin.orgnih.gov

While the direct synthesis of N,N'-di-t-butyl-terephthalamide from PET using tert-butylamine (B42293) has not been extensively detailed in readily available literature, the principle of aminolysis provides a potential pathway. The general reaction scheme involves heating PET with the desired amine, sometimes in the presence of a catalyst, to facilitate the depolymerization. frontiersin.org The use of various amines such as ethanolamine, methylamine, and ethylamine (B1201723) in the temperature range of 20–190 °C has been reported. google.com

| Reactant | Amine | Conditions | Product | Reference |

| Poly(ethylene terephthalate) (PET) | Ethanolamine | Catalytic, 160-190°C | Bis(2-hydroxyethyl) terephthalamide (BHETA) | frontiersin.orgnih.gov |

| Poly(ethylene terephthalate) (PET) | Aqueous Methylamine/Ammonia (B1221849) | Room Temperature | N,N'-dimethylterephthalamide/Terephthalamide | nih.gov |

| Poly(ethylene terephthalate) (PET) | Various β-hydroxy amines | Microwave irradiation, 180°C, Sodium acetate (B1210297) catalyst | Terephthalamide diol monomers | yufenggp.comnih.gov |

Amide Coupling and Condensation Reactions

Traditional amide bond formation techniques, such as amide coupling and condensation reactions, are fundamental to the synthesis of the terephthalamide core. acs.org A prevalent method involves the reaction of terephthaloyl chloride with a suitable amine. yufenggp.comyufenggp.com

This condensation reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds readily, often at room temperature, and may be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: Terephthaloyl Chloride + 2 Amine → Terephthalamide + 2 HCl

This method is highly versatile and can be adapted for a wide range of amines to produce various N,N'-disubstituted terephthalamides. researchgate.net The high reactivity of terephthaloyl chloride makes it a common starting material for the synthesis of aramids, a class of high-performance polymers. yufenggp.com

Introduction of N,N'-di-tert-butyl Substituents

The incorporation of the bulky tert-butyl groups onto the terephthalamide nitrogen atoms is a defining feature of the target molecule. This is typically achieved by using a precursor that already contains the tert-butyl group.

Precursor Synthesis: tert-Butylamine Production Pathways

Tert-butylamine is a crucial primary aliphatic amine used as an intermediate in the production of various chemicals. researchgate.net Several industrial pathways exist for its synthesis:

Direct Amination of Isobutylene (B52900): This is a major commercial route where isobutylene reacts with ammonia in the presence of a zeolite catalyst. nii.ac.jp

Ritter Reaction: Isobutylene reacts with hydrogen cyanide and water to form a formamide (B127407) derivative, which is then hydrolyzed to yield tert-butylamine. google.com

From tert-Butyl Alcohol and Urea (B33335): Tert-butyl alcohol reacts with urea in the presence of sulfuric acid to produce tert-butyl urea, which is then hydrolyzed to tert-butylamine. nih.gov

From Methyl Tert-Butyl Ether (MTBE): MTBE can be used in a process with hydrocyanic acid or urea to synthesize tert-butylamine. google.com

| Precursor | Reagents | Key Intermediate | Reference |

| Isobutylene | Ammonia, Zeolite Catalyst | - | nii.ac.jp |

| Isobutylene | Hydrogen Cyanide, Water | Formamide derivative | google.com |

| tert-Butyl Alcohol | Urea, Sulfuric Acid | tert-Butyl urea | nih.gov |

| Methyl Tert-Butyl Ether (MTBE) | Hydrocyanic Acid or Urea | - | google.com |

Selective Amidation with Sterically Hindered Amines

The synthesis of N,N'-di-tert-butyl-terephthalamide involves the reaction of terephthaloyl chloride with tert-butylamine. While the reaction follows the general principle of amide bond formation, the steric hindrance of the tert-butyl group can influence the reaction conditions.

The bulky nature of tert-butylamine can slow down the rate of reaction compared to less hindered amines. However, the reaction is still feasible and is the most direct route to the target compound. The synthesis would likely proceed by adding terephthaloyl chloride to a solution of tert-butylamine, possibly in the presence of a non-nucleophilic base to scavenge the HCl produced. The product, N,N'-di-tert-butyl-terephthalamide, is commercially available, indicating that its synthesis is well-established. sigmaaldrich.com

Derivatization Reactions and Functional Group Interconversions

Information regarding specific derivatization reactions and functional group interconversions performed directly on N,N'-di-t-butyl-terephthalamide is not extensively documented in readily available scientific literature. However, based on the general reactivity of amides and aromatic rings, several potential transformations can be postulated.

Derivatization Reactions: These reactions would typically involve modifying the compound to enhance its analytical detection or to introduce new properties. For amides, derivatization often targets the N-H bond if present. Since N,N'-di-t-butyl-terephthalamide has no N-H bonds, derivatization would likely target the aromatic ring or the tert-butyl groups.

Functional Group Interconversions: These are fundamental transformations in organic synthesis that convert one functional group into another. ub.eduvanderbilt.edu For N,N'-di-t-butyl-terephthalamide, potential interconversions could include:

Reactions of the Aromatic Ring: The benzene (B151609) ring could potentially undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the two amide groups would make the ring less reactive.

Reactions of the tert-Butyl Groups: The C-H bonds of the tert-butyl groups could potentially be functionalized through radical reactions, although this is often challenging to control.

Modification of the Amide Bond: While amides are generally stable, they can be hydrolyzed back to the carboxylic acid and amine under harsh acidic or basic conditions. It has also been reported that the tert-butyl group on an N,N-disubstituted amide can be removed by treatment with a metal triflate like scandium triflate. nii.ac.jp

It is important to note that these are potential reactions based on general organic chemistry principles, and specific studies on N,N'-di-t-butyl-terephthalamide are needed to confirm their feasibility and to establish optimal reaction conditions.

Modifications at the Amide Nitrogen

Direct modification of the amide nitrogen in N,N'-di-t-butylterephthalamide is challenging due to the steric hindrance imposed by the bulky tert-butyl groups. These groups shield the nitrogen and the adjacent carbonyl carbon, making them less accessible for many chemical reagents.

However, deprotonation of the N-H bond is a feasible transformation. The use of a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal hydride (e.g., sodium hydride), can generate the corresponding diamide (B1670390) dianion. This dianion is a potent nucleophile and can, in principle, react with various electrophiles.

Table 2: Potential Reactions Following Deprotonation

| Reagent | Product Type | Potential Application |

| Alkyl halides (e.g., methyl iodide) | N,N'-dialkylated terephthalamide | Modification of physical properties (solubility, melting point) |

| Silyl halides (e.g., trimethylsilyl (B98337) chloride) | N,N'-disilylated terephthalamide | Protection of the amide group, increasing solubility in nonpolar solvents |

| Metal halides (e.g., TiCl4, ZrCl4) | Metal-amide complexes | Precursors for catalysis or materials science applications |

It is important to note that the successful execution of these reactions would be highly dependent on reaction conditions, and the steric hindrance of the tert-butyl groups would likely necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) than for less hindered amides.

Reactions Involving the Terephthaloyl Aromatic Core

The aromatic core of N,N'-di-t-butylterephthalamide is an electron-deficient system due to the two electron-withdrawing amide groups. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, significantly more difficult to achieve compared to benzene or other activated aromatic rings.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present on the ring. However, the parent compound lacks such a group.

One potential avenue for functionalizing the aromatic core is through directed ortho-metalation (DoM). In this strategy, the amide groups would direct the deprotonation of the aromatic protons at the positions ortho to them. The resulting aryllithium species could then be trapped with various electrophiles.

Table 3: Postulated Directed ortho-Metalation and Subsequent Reactions

| Step 1: Metalating Agent | Step 2: Electrophile | Product Type |

| s-Butyllithium/TMEDA | Iodine (I2) | Di-iodinated terephthalamide |

| s-Butyllithium/TMEDA | Carbon dioxide (CO2) | Dicarboxylic acid derivative |

| s-Butyllithium/TMEDA | N,N-Dimethylformamide (DMF) | Dialdehyde derivative |

The success of directed ortho-metalation would be contingent on the ability of the amide groups to coordinate the lithium cation and direct the deprotonation, a process that could be influenced by the steric bulk of the N-tert-butyl substituents.

Supramolecular Chemistry and Self Assembly Phenomena

Non-Covalent Interactions Governing Self-Assembly

The self-assembly of N,N'-di-t-butyl-terephthalamide is a complex process directed by a combination of non-covalent interactions. These weak forces, including hydrogen bonding and π-π interactions, collectively determine the final supramolecular architecture.

N-H···O Hydrogen Bonding Networks and Topologies

A primary driving force in the self-assembly of N,N'-di-t-butyl-terephthalamide is the formation of intermolecular hydrogen bonds between the amide N-H proton and the carbonyl oxygen (N-H···O). This specific and directional interaction leads to the formation of one-dimensional chains or tapes. rsc.org In these arrangements, molecules are linked head-to-tail, creating a robust and linear motif. The strength and directionality of these hydrogen bonds are fundamental to establishing the initial order in the self-assembly process. The resulting networks can adopt various topologies, often forming layers or sheets. nih.gov

C-H···π Interactions and Aromatic Stacking

Alongside hydrogen bonding, C-H···π interactions and aromatic stacking play a significant role in the organization of N,N'-di-t-butyl-terephthalamide molecules. nih.gov Aromatic stacking, also known as π-π stacking, involves the attractive, non-covalent interactions between aromatic rings. In the solid state, the benzene (B151609) rings of adjacent molecules can arrange in a parallel-displaced fashion. researchgate.netstfc.ac.uk This arrangement is stabilized by a combination of van der Waals forces and electrostatic interactions. nih.govlibretexts.org

Interplay of Multiple Non-Covalent Forces

The final supramolecular structure of N,N'-di-t-butyl-terephthalamide is not determined by a single non-covalent force but by the intricate interplay of multiple interactions. nih.govtue.nlresearchgate.net The strong and directional N-H···O hydrogen bonds establish the primary connectivity, forming one-dimensional chains. rsc.org Simultaneously, the weaker but ubiquitous C-H···π and π-π stacking interactions govern the packing of these chains, leading to the formation of two- and three-dimensional architectures. researchgate.netstfc.ac.ukmdpi.comnih.gov The steric demands of the tert-butyl groups further modulate these interactions, providing a hierarchical control over the self-assembly process. This synergy of forces is crucial for the formation of the observed stable and well-ordered supramolecular structures.

Formation of Supramolecular Architectures

The culmination of the non-covalent interactions discussed above is the formation of well-defined supramolecular architectures. In the case of N,N'-di-t-butyl-terephthalamide, one-dimensional assemblies are a prominent and well-documented motif.

One-Dimensional (1D) Assemblies: Ribbons and Chains

The strong N-H···O hydrogen bonding is the primary driver for the formation of one-dimensional (1D) assemblies, such as ribbons and chains. rsc.orgresearchgate.netmpg.de In these structures, individual molecules of N,N'-di-t-butyl-terephthalamide are linked end-to-end, forming extended linear arrays. These 1D chains can then further organize through weaker inter-chain interactions, such as van der Waals forces and π-π stacking, to form more complex structures. The formation of these ribbon-like nano-objects has been observed in related benzene bisamide systems. researchgate.net The persistence and stability of these 1D assemblies are a direct consequence of the cooperative nature of the hydrogen bonds along the chain axis.

Two-Dimensional (2D) Layered Structures: Platelets and Sheets

The self-assembly of terephthalamide (B1206420) derivatives is significantly influenced by the nature of their peripheral substituents. In the case of N,N'-di-t-butyl-terephthalamide, the presence of bulky tert-butyl (t-Bu) groups acts as a powerful structure-directing motif. researchgate.net These groups favor a specific packing arrangement that results in the formation of thin, two-dimensional platelets. researchgate.net The primary driving force for the assembly into these sheet-like structures is the intermolecular hydrogen bonding between the amide (N-H) donors and carbonyl (C=O) acceptors of adjacent molecules. This interaction creates stable, linear chains or "fences" of molecules. These linear assemblies then stack through weaker van der Waals interactions to form the extended 2D sheets and platelets. The steric hindrance from the t-butyl groups prevents more complex, interpenetrated packing, thus favoring the layered morphology. researchgate.net

Three-Dimensional (3D) Network Formations

While 2D layered structures are a prominent feature of N,N'-di-t-butyl-terephthalamide assembly, the formation of three-dimensional networks is also observed. These networks arise from the hierarchical organization of lower-dimensionality structures. researchgate.netnih.gov The initial hydrogen-bonded molecular "fences" and 2D sheets can further organize through stacking interactions, including π-π stacking between the phenyl rings of the terephthalamide core.

In such a 3D arrangement, one molecule can form up to four hydrogen bonds with four neighboring molecules, creating a cross-linked, fence-like pattern that propagates in one direction. researchgate.net The molecules may then stack in a zig-zag fashion along a second axis, while the third dimension is governed by van der Waals forces. researchgate.net The precise geometry and stability of these 3D networks can be influenced by factors such as solvent choice and the introduction of other functional groups, leading to complex, well-defined supramolecular frameworks. rsc.org

Formation of Supramolecular Nanostaircase Structures

A particularly fascinating and well-documented self-assembly motif for certain terephthalamides is the formation of supramolecular nanostaircases. researchgate.net This unique architecture is driven by a combination of specific intermolecular interactions. Molecules are packed orthogonally to each other, an arrangement that facilitates the formation of the staircase structure upon assembly. researchgate.net

The stability of this structure is derived from two key interactions:

N-H···O Hydrogen Bonds: Two distinct hydrogen bonds form between the amide groups of adjacent, orthogonally positioned molecules. researchgate.net

C-H···π Interactions: Additional stabilization is provided by interactions between C-H bonds of one molecule and the electron-rich π-system of the phenyl ring of a neighboring molecule. researchgate.net

In one studied terephthalamide system, this precise arrangement results in a nanostaircase where the width of the steps and the rise between them are both approximately 7.5 Å. researchgate.net The formation of this intricate nano-architecture highlights the high degree of directional control inherent in the molecular design of terephthalamides. researchgate.net

Control and Modulation of Self-Assembly Processes

The self-assembly of N,N'-di-t-butyl-terephthalamide is not a static process but can be precisely controlled and modulated through various chemical and environmental factors. By strategically modifying the molecular building blocks or the conditions of assembly, it is possible to direct the formation of specific supramolecular structures.

Influence of Peripheral Group Modification and Stereochemistry

The functional groups attached to the periphery of the terephthalamide core have a profound impact on the resulting supramolecular morphology. The size, shape, and chemical nature of these substituents dictate the intermolecular interactions and steric constraints, thereby guiding the assembly pathway. arxiv.org

Bulky vs. Linear Groups: Research comparing terephthalamides with bulky t-butyl side groups to those with slim, linear perfluorinated alkyl chains demonstrates this principle clearly. The t-butyl groups direct the assembly towards thin platelets, whereas the linear chains promote the formation of ribbon-like nano-objects. researchgate.net This illustrates how substituent size directly influences the packing geometry.

Stereochemistry: The stereochemistry of chiral centers within the peripheral groups is also a critical control element. nih.gov Different stereoisomers can lead to vastly different packing arrangements due to the specific spatial orientation of interacting groups. This can affect everything from receptor binding in biological contexts to the formation of crystalline structures. nih.gov For terephthalamides derived from amino acids, the stereochemistry (e.g., L- vs. D-leucine) can alter the pitch and twist of assembled fibers or the packing within a crystal, even while preserving the fundamental nanostaircase motif. researchgate.net

| Peripheral Group Type | Primary Interaction Driver | Resulting Morphology | Reference |

|---|---|---|---|

| Bulky (e.g., tert-butyl) | Steric hindrance, Hydrogen bonding | Thin Platelets | researchgate.net |

| Linear (e.g., perfluorinated alkyl chains) | Van der Waals forces, Hydrogen bonding | Ribbon-like Nano-objects | researchgate.net |

| Hydrogen-bonding (e.g., amino, hydroxy) | Directional H-bonds | Ordered, well-defined assemblies | arxiv.org |

| Chiral (e.g., amino acid derivatives) | Stereospecific interactions | Modulated packing, e.g., twisted fibers | researchgate.netnih.gov |

Solvent-Induced Assembly Variations and Templating Effects

The environment in which self-assembly occurs provides another layer of control. Solvents can induce significant variations in the final structure, and the presence of a template can direct the assembly process with high fidelity.

Templating Effects: Self-assembly can be guided by an external template, a process known as templated self-assembly. researchgate.net This can involve directing the growth of a crystalline structure on a patterned substrate or using another molecule to orchestrate the arrangement of the primary building blocks. unm.eduharvard.edu For example, surfactant molecules can form an initial structure, like a micelle or a lamellar phase, that acts as a template, directing silica (B1680970) precursors to form a specific mesoporous architecture. unm.edu This principle allows for the creation of highly ordered and complex structures that might not form spontaneously. researchgate.net

Hierarchical Self-Assembly Mechanisms

Hierarchical self-assembly is a powerful strategy for building complex, functional materials from the bottom up across multiple length scales. researchgate.netnih.gov This process involves a series of sequential ordering events, where simple, small-scale structures associate to form larger, more intricate ones.

The formation of the various terephthalamide structures is a clear example of this mechanism:

Primary Structure: Individual N,N'-di-t-butyl-terephthalamide molecules associate via strong, directional hydrogen bonds to form linear chains or tapes.

Secondary Structure: These primary chains then organize into more complex secondary structures, such as the 2D sheets, platelets, or nanostaircases, through weaker forces like π-π stacking and van der Waals interactions. researchgate.net

Tertiary Structure: Finally, these secondary structures can stack and interlock to form macroscopic 3D networks and materials. nih.govrsc.org

Crystal Engineering and Solid State Structures

Crystallographic Analysis of Terephthalamide (B1206420), N,N'-di-t-butyl- and Analogues

Detailed crystallographic studies have been performed on analogues such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtBBP). nih.gov The analysis of dtBBP reveals that it crystallizes in the monoclinic space group P2₁/c across various temperatures. nih.gov At 250 K, the asymmetric unit consists of half a molecule, but as the temperature is lowered to 190 K and 130 K, the unit cell doubles along the c-axis, with a full molecule constituting the asymmetric unit. nih.gov This temperature-dependent behavior highlights the dynamic nature of the crystal lattice.

The unit cell parameters for dtBBP show distinct changes with temperature, reflecting the structural transitions occurring in the solid state.

Interactive Table: Unit Cell Parameters for 4,4′-di-tert-butyl-2,2′-bipyridyl (analogue)

| Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|---|

| 250 | P2₁/c | 9.583 | 12.333 | 7.218 | 108.33 | 808.9 |

| 190 | P2₁/c | 18.729 | 12.164 | 14.120 | 107.59 | 3069.1 |

| 130 | P2₁/c | 18.636 | 12.083 | 14.053 | 107.41 | 3021.1 |

Data sourced from a study on 4,4′-di-tert-butyl-2,2′-bipyridyl, an analogue of the subject compound. nih.gov

Crystal Packing Motifs and Intermolecular Forces

The assembly of individual molecules into a stable, three-dimensional crystal lattice is governed by a hierarchy of intermolecular forces. nih.gov In N,N'-di-t-butyl-terephthalamide, these forces include strong hydrogen bonds, steric effects from the tert-butyl groups, and weaker π-stacking and van der Waals interactions.

The primary interaction governing the assembly of terephthalamides is the intermolecular N-H···O=C hydrogen bond between the amide groups of adjacent molecules. thermofisher.com This interaction is highly directional and leads to the formation of one-dimensional ribbons or chains. For instance, in analogues like N,N'-bis(methoxycarbonylmethyl)-terephthalamide, molecules self-assemble through these hydrogen bonds to form supramolecular ribbon or sheet-like structures that propagate along a crystallographic axis. thermofisher.com It is this robust hydrogen-bonding motif that forms the fundamental backbone of the supramolecular structure.

The large, sterically demanding tert-butyl groups play a crucial role in directing the crystal packing. thermofisher.com While the hydrogen bonds dictate the primary assembly into chains, the tert-butyl groups influence how these chains pack together. Their bulkiness can prevent the close, parallel packing often seen in unsubstituted aromatic amides, instead promoting more open or offset arrangements. nih.gov In some systems, bulky side groups like tert-butyls serve as a structure-directing motif, forcing a packing pattern that results in specific morphologies, such as thin platelets. thermofisher.com Furthermore, the tert-butyl groups can exhibit rotational disorder within the crystal lattice, as observed in the dtBBP analogue, where they occupy multiple sites with varying occupancy at different temperatures. nih.gov This disorder is a mechanism to accommodate the steric bulk within the confines of the crystal lattice.

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal structures, which can lead to variations in properties such as melting point, solubility, and stability. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

A comprehensive review of the scientific literature did not yield specific studies detailing the isolation and characterization of polymorphic forms of Terephthalamide, N,N'-di-t-butyl-. While polymorphism is a common phenomenon in organic molecules, particularly those with functional groups capable of hydrogen bonding like amides, dedicated research into the different crystalline forms of this specific compound appears to be limited or not publicly available.

The potential for polymorphism in this molecule is significant due to the presence of N-H and C=O groups which can form various hydrogen-bonding networks. Furthermore, the bulky tert-butyl groups can influence the molecular packing in the solid state, potentially leading to different stable or metastable crystalline arrangements under various crystallization conditions.

Table 1: Reported Polymorphic Forms of Terephthalamide, N,N'-di-t-butyl-

| Form | Crystallization Conditions | Characterization Techniques | Key Findings |

|---|

Further research would be necessary to explore the polymorphic landscape of this compound. Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction would be crucial for identifying and characterizing any existing polymorphs.

Solvent inclusion compounds, or solvates, are crystalline solids that contain solvent molecules within their lattice. When the solvent is water, these are known as hydrates. The formation of solvates can be influenced by the solvent used during crystallization and can significantly alter the physical properties of the compound.

Similar to polymorphism, specific research on the formation of solvent inclusion compounds or hydrates of Terephthalamide, N,N'-di-t-butyl- is not readily found in the surveyed scientific literature. The study of solvate formation is crucial as it can impact the stability and handling of the material. The amide functional groups in Terephthalamide, N,N'-di-t-butyl- could potentially form hydrogen bonds with a variety of solvent molecules, making the formation of solvates plausible.

Table 2: Reported Solvent Inclusion Compounds and Hydrates of Terephthalamide, N,N'-di-t-butyl-

| Solvent(s) | Stoichiometry | Crystal System | Key Structural Features |

|---|

Systematic screening of various solvents during the crystallization of Terephthalamide, N,N'-di-t-butyl- would be required to investigate its propensity to form solvates and hydrates. Characterization methods such as thermogravimetric analysis (TGA), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction would be essential to confirm the presence and nature of any included solvent molecules.

Coordination Chemistry: Ligand Properties and Metal Complexation

N,N'-di-t-butyl-terephthalamide as a Ligand Framework

The structure of N,N'-di-t-butyl-terephthalamide, featuring two secondary amide groups positioned at opposite ends of a central benzene (B151609) ring, defines its role in metal complexation. The rigidity of the phenyl spacer and the specific nature of the amide and tert-butyl groups are key determinants of its ligand properties.

Chelation Modes and Amide Nitrogen/Oxygen Donor Atom Characteristics

The secondary amide groups of N,N'-di-t-butyl-terephthalamide possess two potential donor atoms: the carbonyl oxygen and the amide nitrogen. In its neutral state, the ligand is expected to be a relatively weak donor, with coordination occurring preferentially through the lone pairs of the carbonyl oxygen atoms. This is the most common coordination mode for neutral amide ligands, as the nitrogen lone pair is delocalized through resonance with the carbonyl group, reducing its basicity.

Upon deprotonation of the N-H proton under basic conditions, the ligand would transform into a dianionic species. This would dramatically increase its donor strength, with the negatively charged nitrogen atoms becoming potent coordination sites.

A critical structural feature of this ligand is the para disposition of the two amide functionalities on the benzene ring. This geometry makes it impossible for a single ligand molecule to chelate to a single metal center in a manner typical of pincer or bidentate ligands. Instead, N,N'-di-t-butyl-terephthalamide is predisposed to act as a bridging ligand , where each amide group coordinates to a different metal ion. This behavior is analogous to its carboxylate counterpart, terephthalic acid, which is widely used to construct extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.comacs.orgacs.org

Steric and Electronic Influence of tert-Butyl Groups on Coordination Environment

The most prominent feature of the N,N'-di-t-butyl-terephthalamide ligand is the presence of the bulky tert-butyl groups at each terminus. These groups exert a profound influence on the coordination environment through steric hindrance.

Steric Influence : The large spatial footprint of the tert-butyl group can significantly impact the formation and structure of metal complexes. researchgate.netwikipedia.org This steric bulk can prevent the formation of certain high-denticity or sterically crowded coordination geometries around the metal center. researchgate.net In the context of coordination polymers, the tert-butyl groups would influence the packing of the polymeric chains or layers, potentially preventing dense structures and creating void spaces or channels within the solid-state lattice. The steric repulsion between these bulky groups can also affect bond angles and may favor lower coordination numbers at the metal center than would be observed with less hindered ligands. numberanalytics.comvu.nl

Electronic Influence : The tert-butyl group acts as a weak electron-donating group through induction. This effect would slightly increase the electron density on the amide functional groups, thereby marginally enhancing the Lewis basicity of the oxygen and nitrogen donor atoms. However, this electronic effect is generally considered secondary to the dominant steric impact of the groups.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-di-t-butyl-terephthalamide would typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Solvothermal methods or room-temperature reactions in high-boiling point polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or various alcohols are common for generating such coordination compounds. acs.orgnih.gov

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II), Cd(II), Zn)

While specific crystal structures for this ligand with transition metals are not readily found, it is anticipated that it would form coordination polymers where the ligand bridges metal centers. The coordination sphere of the metal ions would likely be completed by solvent molecules or counter-ions from the metal salt. Based on the known preferences of common transition metals, hypothetical coordination environments can be proposed.

Interactive Table: Plausible Coordination Geometries of Transition Metal Complexes with N,N'-di-t-butyl-terephthalamide

This table presents hypothetical data based on common coordination preferences and steric considerations.

| Metal Ion | Typical Coordination Number | Expected Geometry | Potential Stoichiometry (Repeating Unit) |

| Cu(II) | 5 or 6 | Square Pyramidal or Distorted Octahedral | [Cu(L)(solvent)₂]n |

| Ni(II) | 6 | Octahedral | [Ni(L)(solvent)₄]n |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | [Co(L)(solvent)₂]n or [Co(L)(solvent)₄]n |

| Mn(II) | 6 | Octahedral | [Mn(L)(solvent)₄]n |

| Cd(II) | 6 or 7 | Distorted Octahedral or Pentagonal Bipyramidal | [Cd(L)(solvent)₄]n |

| Zn(II) | 4 | Tetrahedral | [Zn(L)(solvent)₂]n |

Lanthanide and Other Metal Complexes

Lanthanide ions (Ln³⁺) are hard Lewis acids with a strong preference for oxygen-based donors and typically exhibit high coordination numbers (often 8 or 9). nih.gov The coordination chemistry of lanthanides with the analogous terephthalate (B1205515) ligand is rich, yielding a variety of dimeric, oligomeric, and polymeric structures. mdpi.comresearchgate.net

Stoichiometries, Geometries, and Coordination Environments

The bridging nature of the N,N'-di-t-butyl-terephthalamide ligand is the primary determinant of the stoichiometry and geometry of its metal complexes.

Stoichiometries : Simple metal-to-ligand ratios such as 1:1 (ML) or 2:3 (M₂L₃) are most probable for the core network, leading to general formulas for the repeating unit of [M(L)(solvent)ₓ]n. mdpi.com The exact stoichiometry would depend on the metal, its oxidation state, and the coordinating solvent used during synthesis.

Interactive Table: Summary of Expected Coordination Properties

| Property | Transition Metals (e.g., Cu, Zn, Ni) | Lanthanides (e.g., Eu, Tb) |

| Primary Donor Atom | Carbonyl Oxygen | Carbonyl Oxygen |

| Ligand Coordination Mode | Bridging | Bridging |

| Likely Metal Geometry | Tetrahedral, Square Planar/Pyramidal, Octahedral | Square Antiprismatic, Capped Trigonal Prismatic (CN 8-9) |

| Probable Structure Type | 1D or 2D Coordination Polymer | 1D, 2D, or 3D Coordination Polymer |

| Role of tert-Butyl Group | Steric hindrance influencing local geometry and crystal packing | Steric hindrance influencing supramolecular assembly |

| Ancillary Ligands | Solvent molecules, counter-ions | Solvent molecules, water, hydroxide |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The fundamental components of Terephthalamide (B1206420), N,N'-di-t-butyl- —a rigid terephthaloyl backbone and two amide functionalities capped with bulky tert-butyl groups—suggest its utility as a building block for coordination polymers. The amide groups offer potential coordination sites, either through the carbonyl oxygen or the deprotonated amide nitrogen, to connect with metal centers and form extended networks.

One-dimensional coordination polymers, such as ribbons and zigzag chains, are a common structural motif in coordination chemistry. For a ligand like Terephthalamide, N,N'-di-t-butyl-, the formation of 1D chains would likely involve the bridging of metal ions by the ligand in a linear or angular fashion. In related systems using N,N'-bis(pyridyl)terephthalamide ligands, 1D ladder and zigzag chain structures have been observed acs.org. These structures often form when the ligand coordinates to metal centers in a way that propagates the chain in a single direction. The bulky tert-butyl groups on the target ligand would likely play a significant role in directing the assembly, potentially leading to more separated or sterically strained chain conformations.

Table 1: Examples of 1D Architectures in Related Coordination Polymers

| Ligand System | Metal Ion | Resulting 1D Architecture | Reference |

|---|---|---|---|

| N,N′-bis(3-pyridyl)terephthalamide | Cd(II) | Ladder and zigzag chain | acs.org |

This table presents data for related ligands to infer potential structures for Terephthalamide, N,N'-di-t-butyl-.

The extension of coordination from one to two dimensions results in the formation of layered networks. This typically requires the ligand to connect more than two metal centers or for the metal nodes to have a higher connectivity. Research on N,N'-bis(pyridin-3-ylmethyl)terephthalamide has shown that it can form 2D layers with metal ions like Co(II) rsc.org. In such structures, the ligands bridge metal centers to create a planar or corrugated sheet. For Terephthalamide, N,N'-di-t-butyl-, the formation of 2D networks would depend on the coordination mode of the amide group and the geometry of the metal ion. The significant steric bulk of the tert-butyl groups would likely protrude from the 2D sheets, influencing the interlayer packing and potentially creating porous materials.

Three-dimensional frameworks represent the highest level of structural complexity in coordination polymers. These can be formed directly through the connection of nodes in three dimensions or through the interpenetration of lower-dimensional networks. Interpenetration, where two or more independent networks are entangled, is a common phenomenon in coordination chemistry, particularly with long, linear ligands. For example, a 3-fold interpenetrated 3D net with a cds topology was observed with a copper(II) complex of N,N′-bis(3-pyridyl)terephthalamide acs.org. Given the linear and rigid nature of the terephthalamide core, it is plausible that Terephthalamide, N,N'-di-t-butyl- could also form interpenetrated 3D networks, with the bulky t-butyl groups occupying the void spaces within the framework.

The final topology of a coordination network is a delicate balance of several factors.

Ligand Flexibility : While the terephthalamide core is rigid, the rotation around the C-N bonds of the amide groups introduces a degree of flexibility. This can allow the ligand to adopt different conformations to accommodate the coordination preferences of the metal ion. The bulky t-butyl groups, however, will significantly restrict this rotational freedom, making the ligand more rigid than its less substituted counterparts.

Isomerism : The use of isomeric ligands has been shown to have a profound effect on the resulting architecture of coordination polymers acs.org. While Terephthalamide, N,N'-di-t-butyl- itself does not have isomers in the same way as, for example, phthalic vs. isophthalic acid, the concept underscores the importance of the geometric arrangement of donor atoms.

Auxiliary Ligands : The introduction of auxiliary ligands, such as dicarboxylic acids, can dramatically alter the final structure. These co-ligands can compete for coordination sites on the metal ion and can act as pillars or spacers, influencing the dimensionality and topology of the network acs.orgwikipedia.orgrsc.org. The interplay between Terephthalamide, N,N'-di-t-butyl- and various auxiliary ligands would likely lead to a rich diversity of structural outcomes. The presence of bulky groups on the auxiliary ligands themselves, such as in 5-tert-butylisophthalic acid, has been shown to influence the final framework acs.orgrsc.org.

Redox Properties within Metal-Ligand Systems

In many transition metal complexes, ligands are not merely innocent spectators but can actively participate in redox reactions. Amide groups, in particular, can be redox-active. For instance, the oxidation of a coordinated amido ligand to an aminyl radical is a known process nih.gov. This ligand-centered redox activity can enable multi-electron transformations at a metal center that might otherwise be inaccessible.

Studies on other amide-containing ligands have demonstrated that both ligand- and metal-centered redox events can be involved in catalytic cycles, for example, in water oxidation acs.org. The electrochemical behavior of such complexes often reveals reversible or irreversible oxidation and reduction waves that can be attributed to the ligand. The electronic properties of the ligand, including the nature of the substituents on the amide nitrogen, can influence the redox potentials rsc.org. It is therefore conceivable that metal complexes of Terephthalamide, N,N'-di-t-butyl- could exhibit interesting electrochemical behavior, with the potential for the amide groups to be involved in electron transfer processes. Further research in this area would be necessary to elucidate the specific redox properties of these systems.

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of the molecule. These techniques are instrumental in identifying functional groups and understanding the molecular structure and bonding within Terephthalamide (B1206420), N,N'-di-t-butyl-.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Terephthalamide, N,N'-di-t-butyl- is characterized by several key absorption bands that confirm its structure. The positions of these bands can be influenced by factors such as solvent polarity and intermolecular interactions. researchgate.net

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations. The presence of the tert-butyl groups introduces characteristic C-H stretching and bending vibrations.

N-H Stretching: This vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹.

C=O Stretching (Amide I): The amide I band is one of the most intense in the spectrum, appearing in the range of 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹.

tert-Butyl Group Vibrations: The C-H stretching vibrations of the methyl groups within the tert-butyl substituents are observed around 2850-2960 cm⁻¹. Bending vibrations for these groups appear at lower wavenumbers.

Polarized FT-IR Spectroscopy

Polarized FT-IR spectroscopy can be employed on oriented samples, such as single crystals or stretched films, to determine the orientation of specific functional groups within the molecular structure. By measuring the absorption of polarized infrared light, the transition dipole moments of the vibrational modes can be aligned with the crystallographic axes. This provides valuable information about the three-dimensional arrangement of the amide groups and the benzene (B151609) ring in the solid state.

Table 1: Characteristic FT-IR Vibrational Frequencies for Terephthalamide, N,N'-di-t-butyl-

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (tert-butyl) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-C Stretch (Aromatic) | 1450 - 1600 |

Note: The exact peak positions can vary depending on the sample preparation and measurement conditions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Terephthalamide, N,N'-di-t-butyl- provides additional structural information.

Key features in the Raman spectrum often include strong signals from the aromatic ring vibrations and the symmetric stretching of the C-C bonds within the tert-butyl groups. The symmetric C=O stretching vibration can also be observed, although it is often weaker than in the FT-IR spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign the observed vibrational modes accurately. nih.gov

Table 2: Key Raman Shifts for Terephthalamide, N,N'-di-t-butyl-

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C-C Stretch (Aromatic) | 1580 - 1620 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| C-H Bending (tert-butyl) | 1440 - 1480 |

Note: Raman intensities and positions are dependent on the excitation wavelength and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy of Terephthalamide, N,N'-di-t-butyl- reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Amide Protons (N-H): The signal for the amide protons typically appears as a singlet in the downfield region, usually between δ 7.5 and 8.5 ppm. The exact chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.

Aromatic Protons: The protons on the central benzene ring give rise to a singlet, as they are chemically equivalent due to the molecule's symmetry. This signal is typically observed in the aromatic region, around δ 7.8-8.2 ppm.

tert-Butyl Protons: The nine protons of each tert-butyl group are also chemically equivalent and appear as a sharp, intense singlet in the upfield region, typically around δ 1.4-1.6 ppm.

Table 3: Typical ¹H NMR Chemical Shifts for Terephthalamide, N,N'-di-t-butyl-

| Proton Type | Multiplicity | Typical Chemical Shift (δ, ppm) |

| N-H (Amide) | Singlet | 7.5 - 8.5 |

| C-H (Aromatic) | Singlet | 7.8 - 8.2 |

| C-H (tert-butyl) | Singlet | 1.4 - 1.6 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary with the solvent used.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the symmetry of Terephthalamide, N,N'-di-t-butyl-, the number of signals is less than the total number of carbon atoms.

Carbonyl Carbons (C=O): The signal for the amide carbonyl carbons is found in the downfield region of the spectrum, typically between δ 165 and 170 ppm.

Aromatic Carbons: The benzene ring exhibits two distinct signals: one for the quaternary carbons bonded to the amide groups and another for the carbons bearing hydrogen atoms.

tert-Butyl Carbons: The tert-butyl groups also show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.

Table 4: Typical ¹³C NMR Chemical Shifts for Terephthalamide, N,N'-di-t-butyl-

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| C (Aromatic, substituted) | 135 - 140 |

| CH (Aromatic) | 125 - 130 |

| C (tert-butyl, quaternary) | 50 - 55 |

| CH₃ (tert-butyl) | 28 - 32 |

Note: Chemical shifts are referenced to a standard and are dependent on the solvent.

For a more comprehensive structural analysis, advanced 2D NMR techniques are employed. numberanalytics.comipb.pt These experiments reveal correlations between different nuclei, providing unambiguous assignments of the ¹H and ¹³C signals and insights into the molecule's connectivity and spatial structure. numberanalytics.comdiva-portal.org

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton spin coupling between the distinct signal groups, it would confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. ipb.pt They would definitively link the aromatic proton signal to its corresponding carbon signal and the tert-butyl proton signal to the methyl carbon signal.

The amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbons.

The aromatic protons to the quaternary aromatic carbons and the carbonyl carbon.

The tert-butyl protons to the quaternary carbon of the tert-butyl group and potentially to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For Terephthalamide, N,N'-di-t-butyl-, NOESY or ROESY could reveal through-space interactions between the tert-butyl protons and the aromatic protons, helping to define the preferred conformation of the molecule in solution. diva-portal.org

These advanced NMR methods, when used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the chemical structure of Terephthalamide, N,N'-di-t-butyl- and providing insights into its conformational preferences. eurekalert.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. Soft ionization techniques are especially valuable for analyzing molecules like N,N'-di-t-butyl-terephthalamide, as they can transfer molecules into the gas phase as intact ions, preserving non-covalent interactions for the study of molecular clusters.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules and supramolecular assemblies. ethz.ch In the context of N,N'-di-t-butyl-terephthalamide, ESI-MS allows for the gentle transfer of the intact molecule and its non-covalently bound aggregates from solution into the gas phase for detection. ethz.ch The process typically involves dissolving the analyte in a suitable polar solvent, which is then pumped through a fine, heated capillary held at a high potential, generating an aerosol of charged droplets.

For N,N'-di-t-butyl-terephthalamide, with a molecular formula of C₁₆H₂₄N₂O₂, the expected analysis would reveal several key ionic species. The most common ion would be the protonated molecule, [M+H]⁺. Depending on the solvent system and the presence of salts, adducts with alkali metal ions such as sodium [M+Na]⁺ and potassium [M+K]⁺ are also frequently observed. nih.gov The high sensitivity and speed of ESI-MS make it an excellent alternative to conventional methods for quantification and analysis. nih.gov The technique can also be used to observe oligomeric species, such as dimers [2M+H]⁺ or trimers [3M+H]⁺, providing initial evidence of the self-assembly behavior of the compound in solution.

Table 1: Expected Ionic Species for N,N'-di-t-butyl-terephthalamide in ESI-MS

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) | Description |

| Protonated Monomer | [C₁₆H₂₄N₂O₂ + H]⁺ | 277.19 | The intact molecule with an added proton. |

| Sodium Adduct | [C₁₆H₂₄N₂O₂ + Na]⁺ | 299.17 | The intact molecule complexed with a sodium ion. |

| Potassium Adduct | [C₁₆H₂₄N₂O₂ + K]⁺ | 315.15 | The intact molecule complexed with a potassium ion. |

| Protonated Dimer | [2(C₁₆H₂₄N₂O₂) + H]⁺ | 553.38 | A non-covalently bound dimer held together by intermolecular forces, with an added proton. |

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion. nih.gov In this method, ions that have been separated in a first stage of mass spectrometry are directed into a collision cell filled with an inert gas, such as argon. researchgate.net Collisions with the gas molecules impart internal energy to the ions, causing them to fragment. The resulting product ions are then analyzed in a second stage of mass spectrometry. nih.gov

For N,N'-di-t-butyl-terephthalamide, CID experiments are invaluable for two primary purposes: structural confirmation of the monomer and investigation of the stability and structure of its non-covalent clusters. When the protonated monomer ([M+H]⁺) is selected as the precursor ion, CID would likely induce fragmentation at the weakest bonds. Studies on similar polyamide structures show that a major fragmentation pathway involves the cleavage of the amide (NH-CO) bond. nih.gov Another expected fragmentation would be the loss of a neutral isobutene molecule (56 Da) from the tert-butyl group. researchgate.net

When applied to supramolecular clusters (e.g., the protonated dimer), CID experiments can reveal the nature of the intermolecular forces. The dissociation of a dimer back into monomers at low collision energies would confirm that the cluster is held together by non-covalent interactions, such as hydrogen bonds. The energy required to induce this dissociation can provide a qualitative measure of the cluster's stability. nih.gov

X-ray Diffraction Techniques for Solid-State Characterization

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the angles and intensities of diffracted X-ray beams, one can produce a three-dimensional picture of the electron density within the crystal, revealing the precise arrangement of atoms and the nature of intermolecular packing.

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure and its arrangement within a crystal lattice. The analysis of a single crystal of N,N'-di-t-butyl-terephthalamide reveals that the molecule crystallizes with imposed inversion symmetry. researchgate.net In a reported study, two independent molecules with inversion symmetry were found in the asymmetric unit. researchgate.net

Table 2: Representative Crystallographic Data for N,N'-di-t-butyl-terephthalamide

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 9.539(2) | researchgate.net |

| b (Å) | 10.155(2) | researchgate.net |

| c (Å) | 10.380(2) | researchgate.net |

| α (°) | 63.84(3) | researchgate.net |

| β (°) | 77.03(3) | researchgate.net |

| γ (°) | 71.49(3) | researchgate.net |

| Volume (ų) | 845.1(3) | researchgate.net |

| Z | 2 | researchgate.net |

| Key Interactions | N-H···O Hydrogen Bonds, C-H···O Interactions | researchgate.net |

Note: This data is representative of a published crystal structure. There are two independent molecules in the asymmetric unit in this specific determination.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. omicsonline.org Unlike SCXRD, which analyzes a single, perfect crystal, PXRD is performed on a polycrystalline powder containing thousands of randomly oriented crystallites. The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). unical.it

For N,N'-di-t-butyl-terephthalamide, PXRD serves several critical functions. Firstly, it is used for phase identification. The experimental PXRD pattern of a synthesized batch can be compared to a database or, more definitively, to a pattern calculated from the known single-crystal structure. A match confirms that the bulk material consists of the correct crystalline phase. omicsonline.org Secondly, PXRD is a powerful tool for assessing the purity of the bulk sample. The presence of sharp peaks at unexpected 2θ angles would indicate the existence of crystalline impurities. omicsonline.org Finally, the technique can be used in situ to monitor solid-state transformations, such as changes in crystalline form (polymorphism) upon heating. researchgate.net Combining PXRD with SCXRD provides a comprehensive understanding of the material, linking the precise molecular structure to the properties of the bulk solid. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nih.gov This method is employed to determine the most stable three-dimensional arrangement of atoms in the N,N'-di-t-butyl-terephthalamide molecule, a process known as geometry optimization. By minimizing the total energy of the system, DFT calculations can predict key structural parameters.

Once the optimized geometry is found, the same level of theory is used to analyze the molecule's electronic structure. This includes mapping the distribution of electron density and calculating the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's reactivity and electronic properties. nih.gov For aromatic amides like N,N'-di-t-butyl-terephthalamide, the HOMO is typically localized on the electron-rich aromatic ring and amide linkages, while the LUMO is distributed over the conjugated system.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the amide group. | ~1.23 Å |

| C-N Bond Length | Length of the carbon-nitrogen single bond in the amide group. | ~1.35 Å |

| Dihedral Angle (Aromatic-Amide) | Torsional angle between the plane of the benzene (B151609) ring and the amide plane. | 15-30° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.0 to 4.5 eV |

Note: The values in this table are illustrative for a molecule of this class and represent typical outputs from DFT calculations. Specific experimental or calculated data for N,N'-di-t-butyl-terephthalamide were not available in the referenced literature.

To investigate how N,N'-di-t-butyl-terephthalamide interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that calculates the response of the electron density to a time-dependent electromagnetic field, such as light. nih.gov This allows for the simulation of electronic absorption spectra (like UV-Vis spectra), providing information about the wavelengths of light the molecule absorbs.

The calculations identify the electronic transitions between different molecular orbitals. For molecules with aromatic and carbonyl groups, the primary absorptions are typically due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the amide groups. The results from TD-DFT are crucial for assessing the potential of N,N'-di-t-butyl-terephthalamide in optoelectronic applications, such as organic light-emitting diodes (OLEDs) or other light-harvesting systems. nih.gov

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional is an approximation of the complex electron exchange and correlation effects. researchgate.net Popular functionals for organic molecules include hybrid functionals like B3LYP, which combines parts of exact Hartree-Fock theory with DFT, and range-separated functionals like CAM-B3LYP, which are often better for describing electronic excitations. nih.govresearchgate.net

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational expense. nih.govresearchgate.net The selection involves a trade-off between desired accuracy and available computational resources, with choices validated by comparing results to experimental data where possible.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, particularly how they interact and assemble.

N,N'-di-t-butyl-terephthalamide possesses key features for supramolecular assembly: hydrogen bond donors (N-H) and acceptors (C=O) in the amide groups. Molecular modeling can be used to predict how these molecules might self-assemble into larger, ordered structures. By simulating the interactions between multiple molecules, researchers can explore potential assembly pathways, leading to structures like one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. These models help in understanding the thermodynamic stability of different potential assemblies, guiding the design of materials with specific architectures. scispace.com

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecular systems. nih.govnih.gov In an MD simulation, the forces between atoms are calculated using a force field (a classical approximation of the potential energy surface), and Newton's equations of motion are solved to track the movement of every atom over time. nih.gov

For N,N'-di-t-butyl-terephthalamide, MD simulations can provide detailed insight into the specific intermolecular interactions that stabilize its supramolecular structures. This includes the strength and geometry of hydrogen bonds between the amide groups of neighboring molecules and the role of weaker van der Waals interactions, including those from the bulky t-butyl groups which can influence molecular packing. scispace.comiaea.org These simulations can reveal how solvent molecules might mediate interactions and how the entire assembly behaves at different temperatures. nih.gov

| Interaction Type | Participating Groups | Role in Assembly | Typical Energy |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and Amide C=O (acceptor) | Primary driving force for directional self-assembly. | 12-20 kJ/mol |

| π-π Stacking | Aromatic Benzene Rings | Contributes to the stability of stacked structures. | 4-12 kJ/mol |

| van der Waals Forces | t-Butyl Groups, Alkyl Chains | Influences packing efficiency and steric hindrance. | 2-8 kJ/mol |

Electronic Structure and Reactivity Descriptors

Theoretical and computational chemistry provides powerful tools to investigate the electronic structure and predict the reactivity of molecules like Terephthalamide, N,N'-di-t-butyl-. Through various analytical techniques, it is possible to gain insights into the molecule's stability, reactivity, and intermolecular interaction sites.

HOMO-LUMO Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. nih.gov For Terephthalamide, N,N'-di-t-butyl-, a computational study would calculate the energies of these orbitals and the resulting energy gap, providing a quantitative measure of its electronic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for Terephthalamide, N,N'-di-t-butyl-

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface illustrates the electrostatic potential created by the molecule's electron and nuclear charge distribution. researchgate.net

Different colors on the MEP map represent varying electrostatic potential values. Typically, regions of negative potential, shown in red, are associated with electrophilic reactivity, indicating areas rich in electrons that are attractive to positive charges. nih.gov Conversely, regions of positive potential, colored blue, correspond to nucleophilic reactivity, signifying electron-deficient areas that are susceptible to attack by nucleophiles. nih.gov For Terephthalamide, N,N'-di-t-butyl-, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, making them potential sites for electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals to localized Lewis-like structures (bonds and lone pairs). wisc.edudergipark.org.tr This method allows for the quantitative analysis of electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. nih.gov

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these delocalizations. For Terephthalamide, N,N'-di-t-butyl-, NBO analysis could reveal the extent of conjugation between the aromatic ring and the amide groups, as well as the nature of the bonds involving the bulky t-butyl groups. The analysis provides insights into the stability of the molecule arising from these electronic interactions. nih.gov

Table 2: Hypothetical NBO Analysis Data for Key Interactions in Terephthalamide, N,N'-di-t-butyl-

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C=C)ring | π(C=O) | - |

| LP(O) | σ(N-Camide) | - |

| LP(N) | π*(C=O) | - |

Thermochemical Calculations

Thermochemical calculations are performed to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are essential for understanding the stability of a compound and the energetics of chemical reactions involving it. By employing computational methods like Density Functional Theory (DFT), it is possible to obtain theoretical values for these properties. These calculations can also be used to predict reaction enthalpies and determine whether a reaction is exothermic or endothermic. For Terephthalamide, N,N'-di-t-butyl-, thermochemical calculations would provide fundamental data on its thermodynamic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-di-t-butyl-terephthalamide, and how do reaction conditions influence yield?

- Methodology : A classic synthesis involves reacting terephthalic acid with tert-butyl amides or nitriles in oleum (15–80% concentration) at 25–100°C under atmospheric pressure. Critical parameters include maintaining a molar ratio of ≥1:1 (amide/terephthalic acid) and controlling reaction time to avoid over-sulfonation. Higher oleum concentrations (>50%) favor mono-methylation, while lower concentrations enable di-substitution .

- Validation : Yield optimization requires monitoring via thin-layer chromatography (TLC) and quenching the reaction at partial conversion to isolate intermediates.

Q. Which analytical techniques are essential for structural confirmation and purity assessment of N,N'-di-t-butyl-terephthalamide?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (δ 1.3–1.5 ppm for tert-butyl protons; carbonyl signals at ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₈H₂₈N₂O₂) .

- Chromatography : Semi-preparative HPLC for purification (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How do tert-butyl substituents affect the thermal and mechanical performance of poly(amide-imide)s derived from terephthalamide monomers?

- Material Properties : Polymers synthesized from N,N'-bis(p-aminophenyl)terephthalamide exhibit:

- Thermal Stability : Glass transition temperatures (Tg) of 234–248°C and decomposition onset at 518–564°C in nitrogen .

- Mechanical Strength : Tensile strength of 267–326 MPa and Young’s modulus of 4.67–5.83 GPa, attributed to the rigid terephthalamide backbone and tert-butyl-induced steric hindrance reducing chain mobility .

- Methodological Insight : Polymerization requires a two-step process: (i) monomer synthesis via NaH-catalyzed condensation, (ii) polycondensation with aromatic dianhydrides (e.g., pyromellitic dianhydride) in DMAc at 180°C .

Q. What computational strategies model the conformational dynamics of terephthalamide-based glycoclusters, and how do these correlate with bioactivity?

- Modeling Approach :

- Systematic Conformational Search : Using AMBER force fields and GB/SA implicit solvent models in Macromodel to generate low-energy conformers (e.g., 10,000 structures for bivalent lactosides) .

- Torsional Constraints : Fixing key angles (e.g., H1-C1-N-H at 171°) to mimic glycosidic bond rigidity, followed by energy minimization .

Q. How do structural modifications in terephthalamide ligands influence lectin-binding specificity and potency?

- Structure-Activity Relationships :

- Scaffold Flexibility : Bivalent lactosides with terephthalamide spacers (e.g., compound 6 ) show higher inhibitory activity (IC₅₀ = 2.5 µM) than rigid glycocyclophanes due to adaptable ligand spacing in physiological conditions .

- Assay Dependency : Solid-phase binding assays (streptavidin-peroxidase detection) reveal pH-dependent lectin affinity, whereas cell-based assays (e.g., human B-lymphoblast binding) emphasize steric effects from tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.